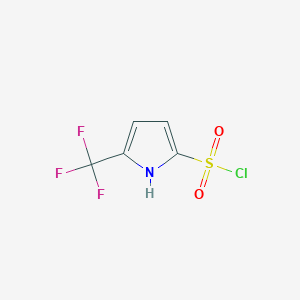

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride

Beschreibung

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride (C₅H₂ClF₃NO₂S; MW 258.04 g/mol) is a fluorinated heterocyclic sulfonyl chloride with the CAS number EN300-6487322 . This compound is characterized by a pyrrole ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and a sulfonyl chloride (-SO₂Cl) group at the 2-position. The trifluoromethyl group enhances electron-withdrawing properties, increasing reactivity in sulfonylation reactions, while the pyrrole core provides a planar, aromatic structure conducive to π-stacking interactions in drug design .

As a sulfonylating agent, it is widely utilized in organic synthesis to introduce sulfonyl groups into pharmaceuticals, agrochemicals, and materials. Its stability and reactivity make it a critical building block for constructing sulfonamides, sulfonate esters, and other derivatives .

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3NO2S/c6-13(11,12)4-2-1-3(10-4)5(7,8)9/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCHLWPVAOGIEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)S(=O)(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride typically involves the introduction of the trifluoromethyl group into the pyrrole ring, followed by the addition of the sulfonyl chloride group. One common method involves the reaction of a pyrrole derivative with trifluoromethylating agents under controlled conditions. The sulfonyl chloride group is then introduced through sulfonation reactions using reagents like chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.

Major Products Formed

The major products formed from reactions involving 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride include sulfonamides, sulfonates, and other derivatives that retain the trifluoromethyl group, which imparts unique chemical properties to the products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride is utilized in the development of pharmaceuticals due to its ability to modify biological activity through structural diversification. Pyrrole derivatives have shown significant biological properties, including:

- Anticancer Activity: Compounds derived from this sulfonyl chloride have been tested against various cancer cell lines, demonstrating promising antiproliferative effects. For instance, studies have indicated that certain pyrrole-based compounds exhibit IC50 values in the low micromolar range against pancreatic cancer cells .

- Antiviral Properties: Research has highlighted the potential of pyrrole derivatives as inhibitors of HIV-1 reverse transcriptase, showcasing their relevance in antiviral drug development .

Catalysis

The compound serves as a catalyst or a precursor in various catalytic reactions:

- Polymerization Processes: Pyrrole derivatives are used as catalysts in polymerization reactions, contributing to the synthesis of new materials .

- Chalcogen Bonding Activation: Recent studies have explored its role in facilitating stereoselective reactions through chalcogen bonding activation mechanisms .

Case Study 1: Anticancer Activity

A study synthesized a series of pyrrole derivatives from 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride and evaluated their anticancer properties against human tumor cell lines such as HCT116 (colon), MCF7 (breast), and HEPG2 (liver). The results indicated that these compounds exhibited moderate to high anticancer activity compared to standard chemotherapeutics like Doxorubicin .

Case Study 2: Antiviral Research

In another investigation, derivatives synthesized from this compound were screened for their activity against HIV-1. The results demonstrated that specific modifications to the pyrrole ring could enhance inhibitory activity against viral replication, highlighting the importance of structural diversity in drug design .

Data Table of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Synthesis of biologically active compounds | Anticancer agents |

| Antiviral Properties | Inhibitors for HIV-1 reverse transcriptase | Pyrrole derivatives with modified rings |

| Catalysis | Catalysts for polymerization and other chemical reactions | Pyrrole-based catalysts |

Wirkmechanismus

The mechanism of action of 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride involves its ability to interact with various molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl chloride group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Reactivity

- Pyrrole vs. Pyridine-Pyrazole Cores : The pyrrole derivative exhibits higher electrophilicity at the sulfonyl chloride group due to the electron-deficient nature of the trifluoromethyl-pyrrole system compared to pyridine-pyrazole hybrids, which may delocalize electron density across two aromatic rings .

- Thiophene vs. Furan Derivatives : Thiophene-based sulfonyl chlorides (e.g., CAS 230295-11-1) demonstrate greater thermal stability than furan analogues (CAS 1487357-18-5) due to sulfur’s polarizability, but lower solubility in polar solvents .

Physicochemical Properties

- LogP Values : The pyrrole derivative (LogP ~1.2) is more hydrophilic than pyridine-pyrazole (LogP ~2.8) or pyrazole-furan (LogP 2.50) analogues, suggesting better aqueous solubility for drug delivery applications .

Research Findings and Industrial Relevance

- Synthetic Utility : 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride has been employed in synthesizing sulfonamide-based protease inhibitors, with >90% yield in coupling reactions .

- Stability : Unlike thiophene derivatives, pyrrole sulfonyl chlorides exhibit lower thermal stability, requiring storage at ≤4°C to prevent decomposition .

- Regulatory Considerations : Fluorinated sulfonyl chlorides are scrutinized for environmental persistence, but the pyrrole derivative’s shorter half-life (t₁/₂ = 12 days in water) mitigates bioaccumulation risks compared to pyridine-based analogues (t₁/₂ > 30 days) .

Biologische Aktivität

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing from various research studies and findings.

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. The sulfonyl chloride functional group contributes to its reactivity, making it a useful intermediate in the synthesis of various biologically active molecules.

Antimicrobial Activity

Research indicates that compounds containing sulfonyl groups exhibit notable antimicrobial properties. For instance, derivatives of 5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride have been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrated that these compounds possess minimum inhibitory concentrations (MIC) ranging from 1.56 to 12.5 µg/mL, indicating strong antibacterial activity with relatively low cytotoxicity .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride | 1.56 - 12.5 | Effective against MRSA |

| Other tested compounds | 12.5 - >400 | Moderate to weak activity |

Anticancer Properties

The anticancer potential of sulfonamide derivatives has been widely studied, with some showing promising results in inhibiting cell proliferation in various cancer cell lines. For example, compounds similar to 5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride have been reported to induce apoptosis in glioma cells through mechanisms independent of AMPK pathways, highlighting their multifaceted action against cancer .

The biological activity of 5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The sulfonyl chloride group can react with nucleophiles in enzymes, potentially inhibiting their activity and disrupting cellular processes.

- Cell Membrane Interaction : The lipophilic nature of the trifluoromethyl group may facilitate interactions with cell membranes, affecting membrane integrity and function.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cells, leading to apoptosis in cancerous tissues.

Case Studies

Several studies have focused on the biological implications of similar pyrrole derivatives:

- Anticancer Study : A study evaluating the effects of pyrrole derivatives on prostate cancer cells showed significant inhibition of cell growth, with IC50 values indicating potent activity .

- Antimicrobial Efficacy : In another investigation, pyrrole-based compounds were synthesized and tested for their ability to combat bacterial infections, demonstrating efficacy against both Gram-positive and Gram-negative bacteria .

- Inflammatory Response Modulation : Research has indicated that certain pyrrole derivatives can modulate inflammatory pathways, suggesting potential therapeutic roles in conditions like arthritis .

Q & A

Basic: What are the key synthetic routes for preparing 5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via sulfonation and halogenation of pyrrole derivatives. A documented method involves:

- Step 1: Reacting methyl 1H-pyrrole-2-carboxylate with sodium trifluoromethanesulfinate and tert-butyl hydroperoxide in a dichloromethane/water mixture at 0°C, followed by warming to room temperature .

- Step 2: Introducing the sulfonyl chloride group using chlorosulfonic acid or thionyl chloride. For example, a related sulfonyl chloride derivative was synthesized by treating a hydroxy intermediate with thionyl chloride and chlorosulfonic acid .

Optimization Considerations:

- Temperature control: Lower temperatures (0–5°C) minimize side reactions during trifluoromethylation.

- Reagent stoichiometry: Excess tert-butyl hydroperoxide (5 eq.) ensures complete oxidation .

- Purification: Column chromatography with ethyl acetate/hexane mixtures is effective for isolating intermediates.

Basic: How can researchers purify 5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride, and what analytical methods validate its purity?

Answer:

Purification Methods:

- Recrystallization: Use non-polar solvents (e.g., hexane) to remove unreacted starting materials.

- Column Chromatography: Silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane) separates sulfonyl chloride derivatives effectively .

Analytical Validation:

- HPLC/GC: Purity >95% confirmed by GC (retention time comparison) or HPLC with UV detection at 254 nm .

- NMR: NMR detects trifluoromethyl group integrity (δ −60 to −65 ppm). NMR confirms pyrrole ring protons (δ 6.5–7.5 ppm) .

Basic: What are the primary reactivity patterns of the sulfonyl chloride group in nucleophilic substitution reactions?

Answer:

The sulfonyl chloride group reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters:

- With Amines: Reacts at room temperature in dichloromethane or THF, yielding sulfonamides. For example, coupling with hydroxylamine produces sulfonamide metabolites .

- With Alcohols: Requires base (e.g., pyridine) to neutralize HCl byproduct.

Key Data:

| Reaction Partner | Product | Yield (%) | Conditions |

|---|---|---|---|

| Hydroxylamine | Sulfonamide | 75–85 | NaOH, HO, 25°C |

| Aniline | N-Arylsulfonamide | 60–70 | DCM, rt |

Advanced: How does X-ray crystallography elucidate the structural conformation of 5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride derivatives?

Answer:

Crystallographic studies reveal:

- Planarity: The pyrrole ring and sulfonyl group adopt a near-planar conformation, minimizing steric hindrance.

- Intermolecular Interactions: The trifluoromethyl group participates in weak C–F···H interactions, stabilizing crystal packing .

Example Parameters (from methyl ester analog):

Advanced: What metabolic pathways are predicted for this compound, and how can metabolites be synthesized for validation?

Answer:

Predicted Pathways:

- Hydrolysis: Sulfonyl chloride → sulfonic acid (in aqueous media).

- Conjugation: Glutathione adducts via nucleophilic displacement .

Metabolite Synthesis:

- M1 Metabolite: React with hydroxylamine (NHOH) in NaOH to replace chloride with hydroxylamine .

- M3 Metabolite: Hydrolyze with HO/EtOH to form sulfonic acid.

Advanced: How does the trifluoromethyl group influence binding interactions in target proteins?

Answer:

The –CF group:

- Enhances Lipophilicity: Increases membrane permeability (logP by ~0.5–1 unit) .

- Inductive Effects: Electron-withdrawing nature stabilizes hydrogen bonds (e.g., with backbone amides in kinases) .

- Conformational Restriction: The bulky group enforces specific torsional angles, improving selectivity for hydrophobic binding pockets .

Advanced: How can computational docking studies predict the compound’s interaction with biological targets?

Answer:

Methodology:

- Protein Preparation: Use crystal structures (e.g., CARM1, PDB: 6XYZ) and protonate residues at physiological pH.

- Docking Software: AutoDock Vina or Schrödinger Glide.

- Key Interactions:

Validation: Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental IC values.

Advanced: What stability challenges arise under varying pH and temperature conditions?

Answer:

Stability Data:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH < 2 | Hydrolysis to sulfonic acid | <1 hr |

| pH 7.4 (buffer) | Slow hydrolysis | 24–48 hr |

| 60°C (dry) | Decomposition (Cl loss) | 8 hr |

Mitigation Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.